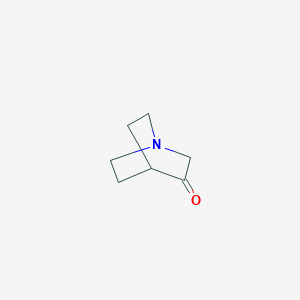
3,3-Difluoropyrrolidine hydrochloride
Overview
Description
3,3-Difluoropyrrolidine hydrochloride, also known as 3,3-DFPHCl, is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 207.64 g/mol, and has a melting point of 80-82°C and a boiling point of 181-183°C. It is soluble in water, ethanol, and methanol, and is insoluble in chloroform. 3,3-DFPHCl has seen an increase in use in recent years due to its wide range of applications in chemical synthesis, drug discovery, and medical research.
Scientific Research Applications
Chemical Speciation and Environmental Studies
- Studies on the chemical speciation of aqueous hydrofluoric acid solutions explore qualitative and quantitative speciation, highlighting the complexity and environmental relevance of fluorine-containing systems at various temperatures (Guendouzi, Faridi, & Khamar, 2019).
Microbial Degradation and Environmental Fate of Fluorinated Compounds
- Research on microbial degradation of polyfluoroalkyl chemicals provides insights into environmental biodegradability and potential pathways for mitigating pollution from these persistent compounds (Liu & Avendaño, 2013).
Drinking Water Treatment and Toxicity Studies
- Reviews on the behavior and fate of perfluoroalkyl and polyfluoroalkyl substances (PFASs) in drinking water treatment processes outline the challenges and effectiveness of various treatment strategies, underscoring the importance of addressing PFAS contamination for public health (Rahman, Peldszus, & Anderson, 2014).
Fluoropolymer Synthesis and Characterization
- Extensive reviews on the synthesis, characterization, and applications of fluoropolymers, such as polytetrafluoroethylene (PTFE), highlight the unique properties and wide-ranging uses of these materials, from industrial to medical applications (Puts, Crouse, & Améduri, 2019).
Organic Acids in Industrial Processes
- Studies on the use of organic acids for stimulation purposes in oil and gas operations provide alternative approaches to traditional acidizing methods, showing the potential for less corrosive and more environmentally friendly options (Alhamad, Alrashed, Munif, & Miskimins, 2020).
Fluorinated Compounds in Environmental Monitoring
- Reviews focusing on the occurrence, fate, and removal of perfluorinated compounds during wastewater treatment, as well as biological monitoring of polyfluoroalkyl substances, emphasize the persistence and bioaccumulation of these compounds, highlighting the need for continued monitoring and development of more effective treatment and removal strategies (Arvaniti & Stasinakis, 2015; Houde et al., 2006).
Mechanism of Action
Target of Action
3,3-Difluoropyrrolidine hydrochloride is a biochemical reagent that is commonly used as a building block in medicinal chemistry It has been used in the synthesis of various compounds, suggesting that its targets may vary depending on the final compound it is incorporated into .
Mode of Action
The mode of action of this compound is largely dependent on the compound it is used to synthesize. For instance, it has been used in the synthesis of triazole substituted prolyl difluoropyrrolidines, which are potential inhibitors of dipeptidyl peptidase-4 . In this context, the compound would interact with its target by inhibiting the enzyme, thereby altering the biochemical pathway it is involved in .
Biochemical Pathways
As mentioned earlier, it has been used in the synthesis of potential inhibitors of dipeptidyl peptidase-4 . Dipeptidyl peptidase-4 is an enzyme involved in the degradation of incretin hormones, which play a crucial role in regulating insulin secretion. Therefore, inhibiting this enzyme could potentially affect the insulin signaling pathway .
Pharmacokinetics
The compound’s fluoride substituents are known to improve the potency of active pharmaceutical ingredients and their permeability through cell membranes
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compound it is used to synthesize and the biochemical pathways that compound affects. For instance, if used in the synthesis of a dipeptidyl peptidase-4 inhibitor, the result of its action could potentially be an increase in insulin secretion .
Action Environment
Like all chemical compounds, its stability and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
3,3-Difluoropyrrolidine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers Relevant papers on this compound include practical preparation of 3,3-Difluoropyrrolidine and its use in the synthesis of inhibitors for dipeptidyl peptidase-4 and dual leucine zipper kinase (DLK) .
Biochemical Analysis
Biochemical Properties
3,3-Difluoropyrrolidine hydrochloride is known to interact with various enzymes and proteins. It has been used in the synthesis of triazole substituted prolyl difluoropyrrolidines as potential inhibitors of dipeptidyl peptidase-4 . This suggests that this compound may interact with enzymes such as dipeptidyl peptidase-4.
Cellular Effects
It is known that the fluoride substituents of this compound improve the permeability of the compound through cell membranes . This suggests that it may have significant effects on cellular processes.
Molecular Mechanism
It is known to be used in the synthesis of compounds that inhibit dipeptidyl peptidase-4 , suggesting that it may interact with this enzyme
Metabolic Pathways
It is known to be used in the synthesis of compounds that inhibit dipeptidyl peptidase-4 , suggesting that it may be involved in the metabolic pathways of this enzyme.
properties
IUPAC Name |
3,3-difluoropyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-4(6)1-2-7-3-4;/h7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVPZQADFREIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647939 | |
| Record name | 3,3-Difluoropyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163457-23-6 | |
| Record name | 3,3-Difluoropyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Difluoropyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the mechanism of action for 3,3-Difluoropyrrolidine hydrochloride against Plasmodium knowlesi and what makes it a potential antimalarial drug candidate?
A1: While the provided research [] doesn't directly elaborate on the specific mechanism of action for this compound, it highlights its potential as a Plasmodium knowlesi Lactate Dehydrogenase (Pk-LDH) inhibitor. Virtual screening analyses indicated a binding affinity of -3.25 kcal/mol to Pk-LDH. This interaction suggests that this compound might interfere with the enzyme's activity, potentially disrupting the parasite's energy metabolism. Further experimental validation is needed to confirm its inhibitory activity and explore the exact mechanism of action.
Q2: Why was this compound selected for evaluation as a potential Pk-LDH inhibitor in this study?
A2: The research [] chose this compound based on its performance in virtual screening analyses. These analyses predicted a favorable binding affinity (-3.25 kcal/mol) to the target enzyme, Pk-LDH. This suggested a potential for interaction and possible inhibition of the enzyme, making it a promising candidate for further experimental evaluation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)


![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)



![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)



